molecular formula C9H6F2IN3O2 B13710596 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13710596
M. Wt: 353.06 g/mol
InChI Key: DKHUTHNHXVDKDS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with difluoroethyl, iodo, and nitro groups. This compound is of interest in medicinal chemistry due to its potential biological activities and its unique structural features that may impart specific physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially modifying the pyrrolopyridine core or the substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the iodine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives with modified functional groups.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity and binding affinity to certain receptors, while the nitro group may participate in redox reactions. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of active intermediates .

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoroethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine substituent but shares other structural features.

    3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the difluoroethyl group but retains the iodine and nitro groups.

    1-(2,2-Difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group but includes the difluoroethyl and iodine groups.

Uniqueness

1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its substituents, which impart specific physicochemical properties and potential biological activities. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, while the nitro and iodine groups provide sites for further chemical modifications .

Properties

Molecular Formula

C9H6F2IN3O2

Molecular Weight

353.06 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-3-iodo-4-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H6F2IN3O2/c10-7(11)4-14-3-5(12)8-6(15(16)17)1-2-13-9(8)14/h1-3,7H,4H2

InChI Key

DKHUTHNHXVDKDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2CC(F)F)I

Origin of Product

United States

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